molecular formula C21H19N3O4 B2460044 methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate CAS No. 1291855-35-0

methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B2460044
CAS No.: 1291855-35-0
M. Wt: 377.4
InChI Key: WIGWAYKHSOCGSL-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines a pyridazinone ring, a benzoate ester, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Esterification: The benzoate ester is formed through esterification reactions, typically using methanol and an acid catalyst.

    Final Coupling: The final step involves coupling the pyridazinone derivative with the benzoate ester under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylphenyl group can yield benzoic acid derivatives, while reduction of the pyridazinone ring can produce dihydropyridazine compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool compound in biological assays to study enzyme activity, protein interactions, or cellular pathways.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoate
  • Methyl 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)butanoate

Uniqueness

Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWAYKHSOCGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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